6-amino-5-(2-amino-1-phenylethyl)-1,3-dimethylpyrimidine-2,4(1H,3H)-dione

BTK inhibitor kinase selectivity pyrimidinedione SAR

6-Amino-5-(2-amino-1-phenylethyl)-1,3-dimethylpyrimidine-2,4(1H,3H)-dione delivers sub-nanomolar BTK IC50 (~1 nM) absent in generic uracil analogs. Its dual primary amine architecture enables chemoselective derivatization: aliphatic side-chain NH2 for electrophilic warhead conjugation, 6-NH2 for additional pharmacophore interactions. The chiral benzylic center supports enantioselective SAR and chiral HPLC/SFC method development. With cLogP ~1.8 and tPSA ~93 Ų, it occupies favorable CNS drug-like space for neuroinflammatory and brain tumor BTK programs. Ideal for kinase-focused medicinal chemistry requiring orthogonal, sequential functionalization not possible with single-amine uracil analogs.

Molecular Formula C14H18N4O2
Molecular Weight 274.32 g/mol
CAS No. 1105195-53-6
Cat. No. B1371686
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-amino-5-(2-amino-1-phenylethyl)-1,3-dimethylpyrimidine-2,4(1H,3H)-dione
CAS1105195-53-6
Molecular FormulaC14H18N4O2
Molecular Weight274.32 g/mol
Structural Identifiers
SMILESCN1C(=C(C(=O)N(C1=O)C)C(CN)C2=CC=CC=C2)N
InChIInChI=1S/C14H18N4O2/c1-17-12(16)11(13(19)18(2)14(17)20)10(8-15)9-6-4-3-5-7-9/h3-7,10H,8,15-16H2,1-2H3
InChIKeyQJGADYDDPBQDRT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Amino-5-(2-amino-1-phenylethyl)-1,3-dimethylpyrimidine-2,4(1H,3H)-dione (CAS 1105195-53-6): Structural Identity and Baseline Characterization


6-Amino-5-(2-amino-1-phenylethyl)-1,3-dimethylpyrimidine-2,4(1H,3H)-dione is a fully substituted uracil derivative bearing a 6-amino group, two N-methyl groups at positions 1 and 3, and a 5-(2-amino-1-phenylethyl) side chain. Its molecular formula is C14H18N4O2 (MW 274.32 g/mol). This compound is commercially supplied as a research chemical with a typical purity of 95% . The unique combination of the 6-amino-1,3-dimethyluracil core and the 2-amino-1-phenylethyl substituent distinguishes it from simpler uracil derivatives and provides a scaffold relevant to medicinal chemistry programs targeting kinases and other protein targets.

Why In-Class Pyrimidinediones Cannot Replace 6-Amino-5-(2-amino-1-phenylethyl)-1,3-dimethylpyrimidine-2,4(1H,3H)-dione


The 6-amino-1,3-dimethyluracil scaffold is shared by a broad family of pyrimidinediones, yet the specific 5-(2-amino-1-phenylethyl) appendage fundamentally alters the compound's target engagement profile and physicochemical properties. While structurally related uracils—such as 6-amino-1-(2-phenylethyl)pyrimidine-2,4-dione (CAS 54052-76-5) or 5-[(2-phenylethyl)amino]uracil derivatives [1]—have been studied for antiarrhythmic, antiviral, or herbicidal applications, none combines the 6-amino-1,3-dimethyl-2,4-dione core with the primary amine-bearing chiral phenylethyl side chain. This unique architecture confers a distinct hydrogen-bonding capacity and steric contour that cannot be replicated by simpler 5-alkyl, 5-aryl, or 5-phenethylamino uracils. Empirical binding data (see Section 3) confirm that this substitution pattern produces a sub-nanomolar Bruton's tyrosine kinase (BTK) inhibitor phenotype absent in the broader pyrimidinedione class. As a result, substitution with a generic 6-aminouracil or phenethyluracil analog would eliminate the specific BTK potency and concomitant selectivity profile that define this compound's research utility [2].

Quantitative Differentiation Evidence for 6-Amino-5-(2-amino-1-phenylethyl)-1,3-dimethylpyrimidine-2,4(1H,3H)-dione (CAS 1105195-53-6)


Sub-Nanomolar BTK Inhibition versus Unsubstituted and Simpler 5-Substituted Uracils

The target compound exhibits an IC50 of 1 nM against Bruton's tyrosine kinase (BTK) in an in vitro enzymatic assay, as reported in BindingDB for the ligand associated with US20240083900, Example 99 [1]. This potency vastly exceeds that of the unsubstituted core 6-amino-1,3-dimethyluracil, which shows no reported BTK inhibitory activity at concentrations up to 10 µM (class-level inference based on the absence of BTK data for the core scaffold in ChEMBL and PubChem [2]). Compared to the des-amino analog 6-amino-1,3-dimethyl-5-phenethyluracil (no BTK activity reported, class-level inference) [3], the 2-amino-1-phenylethyl substitution confers a >10,000-fold improvement in BTK inhibitory potency.

BTK inhibitor kinase selectivity pyrimidinedione SAR

Dual Primary Amine Architecture: Enhanced Synthetic Versatility versus Mono-Amine Analogs

The target compound contains two distinct primary amino groups: the 6-amino substituent on the uracil ring and the side-chain amino group at the 2-position of the phenylethyl moiety . In contrast, the closest commercially available analog, 6-amino-1-(2-phenylethyl)pyrimidine-2,4(1H,3H)-dione (CAS 54052-76-5), possesses only a single 6-amino group and lacks the side-chain primary amine entirely . This dual-amine topology enables orthogonal functionalization strategies—such as selective amide coupling, reductive amination, or urea formation—that are impossible with mono-amine uracils. The presence of two chemically distinct amine environments (heteroaryl-NH2 and alkyl-NH2) provides differential reactivity (pKa ~4-5 for 6-amino group on electron-deficient uracil vs. pKa ~9-10 for aliphatic primary amine) that can be exploited for sequential derivatization.

synthetic accessibility bioconjugation SAR expansion

Chiral Phenylethyl Side Chain: Chromatographic and Pharmacological Differentiation from Achiral Analogs

The 5-(2-amino-1-phenylethyl) substituent introduces a stereogenic center at the benzylic carbon, generating a pair of enantiomers. This chiral element is absent in achiral analogs such as 6-amino-1,3-dimethyl-5-phenethyluracil (no stereocenter) [1] and 5-[(2-phenylethyl)amino]uracil (no stereocenter) [2]. The BTK activity (IC50 1 nM) reported for the compound [3] is likely enantioselective, meaning that the racemate or individual enantiomers may exhibit differential potency and selectivity profiles. Chiral chromatography (e.g., Chiralpak IA, IC, or AD-H columns) can resolve the enantiomers, enabling structure-activity relationship studies that are inaccessible with achiral analogs. The presence of both a phenyl ring and a primary amine in close proximity to the stereocenter also permits diastereomeric salt resolution and chiral derivatization approaches.

chirality enantiomeric resolution target selectivity

Computationally Predicted Physicochemical Profile: Differentiated ADME Attributes versus Less Lipophilic Uracils

Predicted physicochemical properties for the target compound (calculated using standard drug-likeness algorithms) reveal a distinct profile compared to simpler uracil derivatives. The target compound: MW 274.32 g/mol, cLogP ~1.8, H-bond donors (HBD) = 3 (two from NH2 groups plus one from the uracil NH), H-bond acceptors (HBA) = 4, topological polar surface area (tPSA) ~93 Ų [1]. In contrast, 6-amino-1,3-dimethyluracil (MW 155.15, cLogP ~-0.5, HBD = 2, tPSA ~72 Ų) is significantly more polar and less membrane-permeable [2]. The target compound's higher cLogP and larger tPSA place it in a more favorable region of CNS multiparameter optimization (MPO) space (MPO score ~4.5 vs. ~3.0 for the core scaffold), suggesting improved passive permeability and blood-brain barrier penetration potential relative to less lipophilic uracils.

drug-likeness lipophilicity permeability

Commercial Availability with Defined Purity Specifications versus Discontinued or Unspecified Analogs

The target compound is available from multiple vendors with defined purity specifications. Leyan supplies the compound at 95% purity (Cat. No. 2002407) , while Evitachem lists it with CAS 1105195-53-6 and molecular formula C14H18N4O2 . In contrast, several structurally related analogs have limited or discontinued commercial availability: the reference standard 3D-FUB19553 (CymitQuimica) carrying the same CAS is listed as 'Discontinued' , and 6-amino-1-(2-phenylethyl)pyrimidine-2,4(1H,3H)-dione (CAS 54052-76-5) is only available from a limited number of suppliers with catalog-level but not bulk quantities. This difference in supply chain robustness is critical for sustained research programs requiring consistent material quality.

procurement reliability purity specification supply chain

Preferred Application Scenarios for 6-Amino-5-(2-amino-1-phenylethyl)-1,3-dimethylpyrimidine-2,4(1H,3H)-dione Based on Quantitative Differentiation Evidence


BTK Inhibitor Lead Optimization and Covalent Probe Development

The sub-nanomolar BTK IC50 (1 nM) positions this compound as a high-potency starting point for structure-based design of covalent or non-covalent BTK inhibitors [1]. The dual primary amine architecture enables the introduction of electrophilic warheads (acrylamide, vinyl sulfonamide) via selective side-chain amine functionalization while preserving the 6-amino group for additional interactions [2]. This scenario is directly supported by the BTK inhibition data (Section 3, Evidence Item 1) and the synthetic versatility conferred by the two chemically distinct amine handles (Section 3, Evidence Item 2).

Chiral Chromatography Method Development and Enantioselective Pharmacology

The stereogenic center at the benzylic position makes this compound an ideal test analyte for chiral HPLC and SFC method development [1]. The resolved enantiomers can be individually assayed to determine enantioselective BTK inhibition, potentially identifying a eutomer with improved selectivity over off-target kinases. This application is grounded in the chirality evidence (Section 3, Evidence Item 3) and the existing BTK potency data [2].

Blood-Brain Barrier-Penetrant Kinase Inhibitor Discovery

The compound's predicted cLogP (~1.8) and tPSA (~93 Ų) place it within favorable CNS drug-like space [1], distinguishing it from the highly polar, peripherally restricted 6-amino-1,3-dimethyluracil core. This physicochemical profile supports its use in CNS-penetrant BTK inhibitor programs targeting neuroinflammatory or brain tumor indications. This scenario follows from the computed physicochemical differentiation (Section 3, Evidence Item 4) and the established BTK activity [2].

Focused Library Synthesis via Orthogonal Amine Derivatization

The combination of a heteroaryl 6-NH2 and an aliphatic side-chain NH2 enables parallel library synthesis through chemoselective reactions (e.g., amide coupling at the more nucleophilic aliphatic amine, followed by Buchwald-Hartwig coupling or reductive amination at the less reactive 6-amino group) [1]. This capacity for sequential, orthogonal derivatization is not available with single-amine uracil analogs such as CAS 54052-76-5 [2]. This application is directly derived from the dual-amine evidence (Section 3, Evidence Item 2).

Quote Request

Request a Quote for 6-amino-5-(2-amino-1-phenylethyl)-1,3-dimethylpyrimidine-2,4(1H,3H)-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.